molecular formula C12H21NO3 B1433083 cis-(6-Hydroxymethyl-cyclohex-3-enyl)-carbamic acid tert-butyl ester CAS No. 539823-26-2

cis-(6-Hydroxymethyl-cyclohex-3-enyl)-carbamic acid tert-butyl ester

Cat. No. B1433083
CAS RN: 539823-26-2
M. Wt: 227.3 g/mol
InChI Key: ZDQAKBPTCCHWIB-UWVGGRQHSA-N
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Description

Cis-(6-Hydroxymethyl-cyclohex-3-enyl)-carbamic acid tert-butyl ester, also known as CHPCC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Chemical Structure and Reactivity

  • The study of the bromination and chlorination reactions on related compounds like tert-butyl 4-carbomethoxy cyclohexene reveals insights into the reaction mechanisms and the formation of various isomers and conformations. These studies are crucial in understanding the chemical reactivity and structural transformations of such compounds (Bouteiller-Prati, Bouteiller, & Aycard, 1983).

Synthesis Techniques

  • Innovative methods for synthesizing related ester and carbamate derivatives have been developed. For instance, a novel stereoselective synthesis method for cis-2-fluorocyclopropane-1-carboxylic acid was elaborated, starting from tert-butyl acrylate (Toyota, Ono, Kaneko, & Hayakawa Isao, 1996).

Insect Pest Control Agents

  • Derivatives of this compound have been investigated for use as insect pest control agents. Research into juvenogens, biochemically activated insect hormonogenic compounds, highlights the synthesis and application of these compounds for pest control (Wimmer et al., 2007).

Optical Activity and Chiral Building Blocks

  • Studies on optically active derivatives, such as 5-(tert-butyldimethylsiloxy)-2-cyclohexenone, have shown their potential as chiral building blocks. These compounds are crucial for synthesizing various cyclohexane rings and related structures (Hareau et al., 1999).

Synthesis of Monosaccharides

  • Research into derivatives of 2-alkoxy-5,6-dihydro-2H-pyran, closely related to the compound , has been conducted to develop methods for the synthesis of monosaccharides (Banaszek & Zamojski, 1972).

Mass Spectra of Cyclohexane Derivatives

  • Investigations into the mass spectra of cyclohexane derivatives, including tert-butylcyclohexanecarboxylic acids, provide valuable insights into the molecular structure and fragmentation patterns of these compounds (Bekkum et al., 2010).

properties

IUPAC Name

tert-butyl N-[(1S,6R)-6-(hydroxymethyl)cyclohex-3-en-1-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-10-7-5-4-6-9(10)8-14/h4-5,9-10,14H,6-8H2,1-3H3,(H,13,15)/t9-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDQAKBPTCCHWIB-UWVGGRQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC=CCC1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CC=CC[C@H]1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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cis-(6-Hydroxymethyl-cyclohex-3-enyl)-carbamic acid tert-butyl ester
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cis-(6-Hydroxymethyl-cyclohex-3-enyl)-carbamic acid tert-butyl ester
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cis-(6-Hydroxymethyl-cyclohex-3-enyl)-carbamic acid tert-butyl ester
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cis-(6-Hydroxymethyl-cyclohex-3-enyl)-carbamic acid tert-butyl ester
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cis-(6-Hydroxymethyl-cyclohex-3-enyl)-carbamic acid tert-butyl ester

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